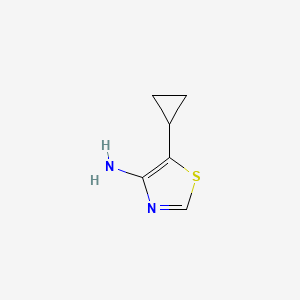

5-Cyclopropyl-1,3-thiazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

5-cyclopropyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2,7H2 |

InChI Key |

ZTGXBQPITZXRPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N=CS2)N |

Origin of Product |

United States |

Amination Via Nucleophilic Aromatic Substitution Snar :a Common and Powerful Method Involves the Displacement of a Leaving Group, Typically a Halogen, from the C4 Position of a Pre Formed Thiazole Ring.

Step 1: Halogenation. The 5-cyclopropylthiazole core must first be halogenated at the C4 position. This can be challenging and may require N-halosuccinimides (NBS, NCS) in conjunction with reagents like triphenylphosphine (B44618) (Appel-type conditions). nih.gov

Step 2: Amination. The resulting 4-halo-5-cyclopropylthiazole serves as an electrophile for reaction with an ammonia (B1221849) equivalent or a protected amine source (e.g., sodium azide (B81097) followed by reduction, or using a primary amine). The reactivity of the C4 position towards nucleophilic attack is influenced by the electronic nature of the other substituents on the ring.

Reduction of a Nitro Group:another Established Strategy is the Reduction of a 4 Nitrothiazole Intermediate.

Step 1: Nitration. The 5-cyclopropylthiazole substrate is subjected to nitrating conditions (e.g., HNO₃/H₂SO₄). The regioselectivity of nitration must be controlled to favor the C4 position.

Step 2: Reduction. The resulting 5-cyclopropyl-4-nitrothiazole is then reduced to the 4-amine using standard reducing agents, such as SnCl₂, H₂/Pd-C, or iron in acidic media.

Ring Construction Using an Amino Precursor:the 4 Amine Functionality Can Also Be Built into the Ring During the Initial Cyclization. This Approach Avoids a Separate Amination Step on the Heterocyclic Core. a Variation of the Hantzsch Synthesis Using an α Aminonitrile Instead of an α Haloketone Can Yield a 4 Aminothiazole Directly Upon Reaction with a Source of Sulfur, Such As Hydrogen Sulfide or a Thioamide.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic organic chemistry offers sophisticated tools to enhance the efficiency, selectivity, and scope of thiazole (B1198619) synthesis.

Catalysis, particularly using transition metals, is instrumental in the synthesis of complex thiazole derivatives. nih.gov While direct catalytic amination at C4 can be challenging, catalytic cross-coupling reactions are invaluable for constructing the thiazole scaffold with the desired substitution pattern. acs.org

Palladium-Catalyzed Cross-Coupling: This is a highly flexible method for creating carbon-carbon bonds. acs.org A potential strategy for 5-cyclopropyl-1,3-thiazol-4-amine could involve a dihalothiazole precursor, such as ethyl 2,5-dichlorothiazole-4-carboxylate. A sequence of regioselective palladium-catalyzed reactions could be envisioned:

Suzuki Coupling: Reaction with cyclopropylboronic acid to install the C5-cyclopropyl group.

The second halogen can then be converted to the amine group.

Copper-Catalyzed Reactions: Copper catalysts have been employed for the direct arylation of thiazole C-H bonds and in multicomponent reactions that form the thiazole ring. organic-chemistry.org For instance, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to substituted thiazoles under mild conditions. organic-chemistry.org

Calcium and Iron Catalysis: Alkaline earth catalysts like Ca(OTf)₂ have been shown to effectively catalyze the synthesis of substituted thiazoles from propargyl alcohols and thioamides. acs.orgnih.gov Iron(III) bromide has been used to promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides. organic-chemistry.org

The following table summarizes various catalytic approaches relevant to thiazole synthesis.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(II) Acetate / Ligand | Suzuki, Stille, Sonogashira Coupling | Formation of C-C bonds at specific positions on the thiazole ring. | acs.orgnih.gov |

| Copper(I) Iodide / Base | C-H Arylation / Condensation | Direct functionalization of thiazole C-H bonds or multicomponent synthesis. | organic-chemistry.org |

| Calcium(II) Triflate (Ca(OTf)₂) | Cyclization | Synthesis of thiazoles from propargyl alcohols and thioamides. | acs.orgnih.gov |

| Iron(III) Bromide | Cyclization / Thiocyanation | Synthesis of 4-substituted 2-aminothiazoles from vinyl azides. | organic-chemistry.org |

When the cyclopropyl (B3062369) group or other parts of the molecule contain stereocenters, controlling the stereochemical outcome of the synthesis becomes paramount. A conceptual framework for stereoselective synthesis would rely on one of the following principles:

Chiral Starting Materials: The most direct approach is to begin with a cyclopropyl-containing building block that is already enantiomerically pure. For instance, a chiral, non-racemic 1-cyclopropyl-2-haloethan-1-one would transfer its stereochemistry to the final thiazole product, provided the stereocenter is not epimerized during the reaction sequence. Recent advances in the diastereoselective synthesis of cyclopropyl diboronates offer a pathway to highly functionalized and stereochemically defined cyclopropane (B1198618) precursors. nih.gov

Chiral Auxiliaries: A temporary chiral group can be attached to one of the reactants to direct the stereochemical course of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) can be used to induce asymmetry. For example, a catalytic, asymmetric version of the Hantzsch synthesis or a metal-catalyzed cyclization could be developed to favor the formation of one enantiomer over the other. Research has demonstrated chemo- and stereoselective thiazole synthesis where the geometry of olefins in the final product can be controlled, highlighting the potential for stereocontrol in these cyclizations. acs.orgnih.gov

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed. youtube.com

Extraction and Washing: After the reaction is complete, a standard workup procedure often involves extraction into an appropriate organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove water-soluble impurities.

Crystallization/Precipitation: This is a primary method for purifying solid compounds. Crude products can often be purified by dissolving them in a hot solvent and allowing the solution to cool slowly, causing the pure compound to crystallize out. youtube.com In some cases, adding the reaction mixture to a non-solvent (an anti-solvent) can precipitate the desired product, which is then collected by filtration. nih.gov

Column Chromatography: This is one of the most powerful and widely used purification techniques in organic synthesis. The crude mixture is loaded onto a stationary phase (most commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). youtube.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases. This method is highly effective for separating compounds with similar polarities and is frequently mentioned in the synthesis of thiazole derivatives. acs.orgnih.gov

Distillation: For liquid intermediates or products with sufficient volatility and thermal stability, distillation (simple, fractional, or under reduced pressure) can be an effective purification method. youtube.com

The choice of method depends on the physical properties (solid/liquid, polarity, solubility, volatility) of the target compound and the nature of the impurities.

| Purification Technique | Principle of Separation | Application Stage | Notes |

| Extraction | Differential solubility of the compound between two immiscible liquid phases. | Post-reaction workup | Used to separate the product from water-soluble reagents and byproducts. |

| Crystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final product and solid intermediates | A highly effective method for obtaining high-purity solid materials. youtube.comnih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Intermediates and final product | Excellent for separating complex mixtures and isolating pure compounds. acs.orgnih.gov |

| Distillation | Differences in boiling points of liquid components. | Liquid intermediates | Used for volatile and thermally stable liquids. youtube.com |

Reactions of the Amine Functionality at Position 4

The primary amine at position 4 is a nucleophilic center and readily participates in a range of common amine reactions, making it a versatile handle for chemical modification.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen of the 4-amino group can be readily acylated, alkylated, and arylated to introduce a wide variety of substituents.

Acylation reactions with acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yield the corresponding amides. These reactions are typically high-yielding and are a common strategy in the derivatization of aminothiazoles for medicinal chemistry applications. For instance, reacting 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in dioxane with triethylamine is a known method for producing N-acylated derivatives. nih.gov

Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, control over the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination offers a more controlled approach to mono-alkylation.

Arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. This reaction is a powerful tool for creating carbon-nitrogen bonds and introducing diverse aryl groups.

| Reaction Type | Reagents | Product Type | General Conditions |

| Acylation | Acid chloride, Base | Amide | Anhydrous solvent (e.g., dioxane, DCM), room temperature or gentle heating |

| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Polar solvent, often with heating |

| Arylation | Aryl halide, Pd catalyst, Ligand, Base | Arylamine | Anhydrous, inert atmosphere, heating |

Reactions with Carbonyl Compounds: Imine and Amide Formation

The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines is a reversible process. masterorganicchemistry.com

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. libretexts.org

In addition to imine formation with aldehydes and ketones, the amine can react with carboxylic acids and their derivatives to form amides. Direct reaction with a carboxylic acid usually requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to facilitate the dehydration.

| Carbonyl Compound | Product | Key Conditions |

| Aldehyde | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), removal of water |

| Ketone | Imine (Schiff Base) | Acid catalyst, often requires more forcing conditions than aldehydes |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, HATU), base |

| Acid Chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Ester | Amide | Typically requires heating or catalysis |

Heterocyclic Annulation Reactions Initiated by the Amine Group

The 4-amino group can act as a key nucleophile in reactions that build a new heterocyclic ring onto the existing thiazole framework. These annulation reactions are valuable for the synthesis of more complex, fused heterocyclic systems. For example, aminothiazoles can be used in multicomponent reactions to construct fused pyrimidine (B1678525) systems. nih.gov The reaction of an aminothiazole with a β-ketoester and an aldehyde, for instance, can lead to the formation of a thiazolo[3,2-a]pyrimidine derivative.

The specific nature of the annulated ring depends on the dielectrophilic partner used in the reaction. By choosing appropriate reagents, a variety of five-, six-, or seven-membered rings can be fused to the thiazole.

Reactivity of the Thiazole Ring System

The thiazole ring itself possesses aromatic character and can undergo substitution reactions. The electron-donating 4-amino group and the 5-cyclopropyl group influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, it is less reactive than benzene. The position of substitution is directed by the existing substituents. The powerful electron-donating effect of the 4-amino group would be expected to activate the ring towards electrophilic attack. Theoretical calculations on thiazole suggest that the C5 position is a primary site for electrophilic substitution. However, in this specific molecule, the C5 position is already occupied by the cyclopropyl group. Therefore, electrophilic substitution would likely be directed to the C2 position, which is ortho to the activating amino group.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Due to the potential for the amine group to be protonated under strongly acidic conditions (deactivating the ring), or to react with the electrophile, careful selection of reaction conditions is crucial.

Nucleophilic Attack on the Thiazole Ring (e.g., at C-2 for related derivatives)

While the electron-rich nature of the 4-aminothiazole system makes electrophilic substitution more common, nucleophilic attack on the thiazole ring can occur, particularly if the ring is activated by an electron-withdrawing group or if a good leaving group is present. For some thiazole derivatives, nucleophilic attack at the C2 position is a known reaction pathway. For instance, the displacement of a halide at the C2 position by a nucleophile is a common method for introducing a variety of functional groups.

In the case of this compound itself, direct nucleophilic attack on the unsubstituted ring is unlikely. However, derivatives of this compound, for example, a 2-halo-5-cyclopropyl-1,3-thiazol-4-amine, would be expected to undergo nucleophilic substitution at the C2 position.

Oxidation and Reduction Pathways of the Thiazole Moiety

The thiazole ring in this compound is a robust aromatic system, but it can undergo oxidation under specific conditions. Thiazole itself can be subject to various reactions, including oxidation. nih.gov The outcome of such reactions is highly dependent on the oxidant used and the substitution pattern of the ring. For instance, oxidation can lead to the formation of N-oxides or, with more potent oxidizing agents, ring-cleavage products. The presence of the electron-donating amino group at the C4 position and the cyclopropyl group at C5 influences the electron density of the thiazole ring, thereby affecting its susceptibility to oxidation.

Conversely, the reduction of the thiazole ring is less common due to its aromatic stability. Catalytic hydrogenation, for example, would more likely affect other functional groups under milder conditions. However, under forcing conditions or with specific reducing agents, partial or complete saturation of the thiazole ring to form thiazoline (B8809763) or thiazolidine (B150603) derivatives could be envisaged. The specific pathways for this compound are not extensively detailed in the literature, but analogies can be drawn from the broader chemistry of thiazoles.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group, due to its inherent ring strain, is a key site for a variety of chemical transformations that can significantly alter the molecular scaffold.

Ring-Opening Reactions of the Cyclopropane Ring

The strained three-membered ring of the cyclopropyl substituent is prone to ring-opening reactions, which can be initiated by various stimuli, including radicals, acids, or transition metals. These reactions provide a powerful tool for introducing linear carbon chains and for constructing new ring systems.

Oxidative radical ring-opening reactions are a prominent class of transformations for cyclopropane derivatives. beilstein-journals.orgnih.gov For example, manganese(III)- or silver(I)-catalyzed reactions can generate radical intermediates that lead to ring cleavage. beilstein-journals.orgnih.gov A plausible mechanism involves the formation of a radical species that adds to the cyclopropane ring, followed by homolytic cleavage of a C-C bond to relieve ring strain, generating a more stable, open-chain radical. nih.gov This intermediate can then participate in subsequent reactions, such as cyclization or trapping by other reagents. beilstein-journals.orgnih.gov

Another approach involves the reduction of cyclopropyl ketones, where the cyclopropane ring can undergo cleavage. core.ac.uk While this compound is not a ketone, derivatization of the amine to an appropriate functional group could open up similar reactive pathways. Furthermore, the reaction of alkylidenecyclopropyl ketones with amines has been shown to result in ring-opening and subsequent cyclization to form substituted pyrroles. organic-chemistry.org This suggests that under certain conditions, the cyclopropyl group adjacent to the thiazole ring could be susceptible to similar transformations.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Potential Product Type |

| Oxidative Radical Ring-Opening | Mn(OAc)₃, Ag(I) salts | Open-chain alkyl radical | Linear alkyl-substituted thiazoles, new fused ring systems |

| Reductive Ring-Opening | Dissolving metals (e.g., Li/NH₃) | Radical anion | Rearranged alkyl chains on the thiazole core |

| Nucleophilic Ring-Opening | Amines (on related ketones) | Cyclopropylimine intermediate | Heterocyclic structures (e.g., pyrroles) fused or linked to the thiazole |

Functionalization of the Cyclopropane Ring (e.g., halogenation, hydroxylation)

Direct functionalization of the cyclopropane ring without ring-opening offers a more subtle way to modify the properties of this compound. Due to the C-C bonds of the cyclopropane ring having significant p-character, it can react with electrophiles.

A notable example is the catalytic 1,3-difunctionalization of cyclopropanes. nih.gov This method can be used to introduce two fluorine atoms across one of the C-C bonds of the cyclopropane ring. nih.gov This reaction proceeds through electrophilic activation and can be adapted to introduce other functional groups, such as acetoxy and hydroxyl groups, leading to 1,3-fluoroacetoxy or 1,3-diol products, respectively. nih.gov The regioselectivity of these additions is a key feature, providing specific substitution patterns. nih.gov The compatibility of this chemistry with nitrogen-containing heterocycles suggests its applicability to this compound. nih.gov

| Functionalization | Reagents | Product | Key Features |

| 1,3-Difluorination | Electrophilic fluorine source, catalyst | 1,3-Difluoroalkyl-substituted thiazole | Direct C-C bond activation |

| 1,3-Fluoroacetoxylation | Acetic acid, electrophilic fluorine source | 1-Acetoxy-3-fluoroalkyl-substituted thiazole | Complete regioselectivity nih.gov |

| 1,3-Dihydroxylation | Trifluoroacetic acid, subsequent hydrolysis | 1,3-Dihydroxyalkyl-substituted thiazole | Access to diol functionality |

| 1,3-Amino Alcohol Synthesis | Nitrogen nucleophile, electrophilic fluorine source | 1-Amino-3-hydroxyalkyl-substituted thiazole | Introduction of multiple heteroatoms |

Tandem Reactions and Cascades for Structural Diversification

The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. These processes are highly efficient for building molecular complexity from simple starting materials.

One such strategy involves an initial reaction at one functional group, which then triggers a subsequent transformation elsewhere in the molecule. For example, a tandem N-alkylation/oxidation reaction at the amino group could be followed by a ring-opening of the cyclopropyl group. researchgate.net Another possibility is an alkylation/ring-opening/cyclization cascade, which has been demonstrated for cyclopropyl olefins. beilstein-journals.org In this type of reaction, a radical is generated that first adds to the cyclopropyl ring, which then opens and subsequently cyclizes with another part of the molecule, such as the aromatic thiazole ring or a substituent. beilstein-journals.org

Organocatalytic cascade reactions are also a powerful tool for structural diversification. mdpi.com By using chiral catalysts, it is possible to control the stereochemistry of the newly formed centers. A reaction could be designed where the amino group of this compound acts as a nucleophile in a cascade sequence, leading to complex polycyclic structures.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Achieving selectivity is paramount when derivatizing a molecule with multiple reactive sites like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the exocyclic amino group is generally more nucleophilic than the nitrogen atom within the thiazole ring, allowing for selective N-acylation or N-alkylation at the amino group under controlled conditions. Conversely, reactions targeting the thiazole ring, such as certain electrophilic substitutions, might require masking the more reactive amino group. The cyclopropane ring's reactivity is typically unleashed under conditions that favor radical formation or involve transition metal catalysis, which might be orthogonal to reactions at the amino group.

Regioselectivity is crucial when multiple positions on a ring could react. In the functionalization of the cyclopropane ring, 1,3-addition is often favored. nih.gov For reactions on the thiazole ring, the existing substituents will direct incoming groups to specific positions. The electron-donating amino and cyclopropyl groups would likely direct electrophilic substitution to the C2 position if it were unsubstituted, or influence the reactivity of the available positions.

Stereoselectivity becomes important when new chiral centers are created. The functionalization of the cyclopropane ring or participation in cascade reactions can generate stereoisomers. The use of chiral catalysts or reagents can control the stereochemical outcome, leading to the selective formation of one enantiomer or diastereomer. For instance, in organocatalytic cascade reactions, the catalyst can create a chiral environment that dictates the facial selectivity of bond formation. mdpi.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-cyclopropyl-1,3-thiazol-4-amine by providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the thiazole (B1198619) ring, and the amine functionality. The cyclopropyl protons typically appear in the upfield region of the spectrum. The methine proton (CH) is expected to resonate as a multiplet, while the methylene (B1212753) protons (CH₂) will likely present as a complex set of multiplets due to their diastereotopic nature. The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region. The protons of the primary amine group (NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the cyclopropyl protons show a complex set of signals in the upfield region, which is consistent with expectations for this moiety. mdpi.com In another similar structure, cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine, the cyclopropyl protons are observed at approximately 0.5–1.5 ppm, and the thiazole proton resonates in the range of 6.5–7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl CH | ~1.5 - 2.0 | m |

| Cyclopropyl CH₂ | ~0.5 - 1.2 | m |

| Thiazole CH | ~7.0 - 7.5 | s |

| Amine NH₂ | Variable (broad) | s (br) |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The cyclopropyl carbons are characterized by their upfield chemical shifts, with the methine carbon appearing at a slightly lower field than the methylene carbons. The carbon atoms of the thiazole ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen and sulfur atoms and the substituents.

In a study of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the carbons of the cyclopropyl moiety were found to resonate at approximately 6.6, 7.5, and 27.7 ppm. mdpi.com For a series of 2-cyclopropylimidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.researchgate.netthiadiazole derivatives, the carbon skeletons were successfully established using ¹³C NMR. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclopropyl CH | ~10 - 20 |

| Cyclopropyl CH₂ | ~5 - 15 |

| Thiazole C-S | ~140 - 150 |

| Thiazole C-N | ~150 - 160 |

| Thiazole C-C | ~110 - 120 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically confirming the connectivity within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the cyclopropyl and thiazole CH and CH₂ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connection between the cyclopropyl group and the thiazole ring, as well as the relative positions of the substituents on the thiazole ring.

The use of 2D NMR techniques has been demonstrated to be effective in confirming the structures of related cyclopropyl-containing thiazole derivatives. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound, thereby aiding in its structural confirmation.

Vibrational Analysis of Functional Groups (e.g., Amine, Thiazole Ring)

The IR and Raman spectra are expected to show characteristic absorption bands for the amine group and the thiazole ring. The primary amine (NH₂) group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. The thiazole ring will display a series of characteristic stretching and bending vibrations. The C=N stretching vibration is anticipated in the 1650-1550 cm⁻¹ region, while C-S stretching vibrations typically appear at lower wavenumbers. The C-H stretching of the thiazole ring would be observed around 3100-3000 cm⁻¹. The cyclopropyl C-H stretching vibrations are also expected in the 3100-3000 cm⁻¹ region.

In the characterization of related 2-cyclopropylimidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.researchgate.netthiadiazole derivatives, IR spectroscopy was used to identify the key functional groups. researchgate.net For a similar compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, detailed IR and Raman spectral analyses were conducted to assign the vibrational modes. researchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3200 - 3500 |

| Amine (NH₂) | N-H Bend | ~1600 |

| Thiazole Ring | C=N Stretch | 1550 - 1650 |

| Thiazole Ring | Ring Vibrations | 1300 - 1500 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

| Cyclopropyl/Thiazole | C-H Stretch | 3000 - 3100 |

Note: Predicted values are based on general principles of vibrational spectroscopy and data from analogous compounds. Actual experimental values may vary.

Conformational Insights from Vibrational Spectra

While IR and Raman spectroscopy primarily identify functional groups, subtle shifts in the vibrational frequencies can sometimes provide insights into the conformational preferences of the molecule. For this compound, the orientation of the cyclopropyl group relative to the thiazole ring could potentially influence the positions and intensities of certain vibrational bands. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, potentially aided by computational modeling, could offer clues about the molecule's preferred conformation in the solid state or in solution.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for unequivocally determining the molecular formula of a compound. For this compound, the molecular formula is C₆H₈N₂S. nih.gov The exact mass, or monoisotopic mass, calculated for this formula is 140.04081944 Da. nih.gov Experimental HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂S | nih.gov |

| Calculated Exact Mass | 140.04081944 Da | nih.gov |

| Predicted [M+H]⁺ | 141.04809 | - |

Note: Predicted adduct values are calculated based on the exact mass and are subject to experimental verification.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For this compound, key fragmentation pathways can be predicted based on the functional groups present.

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.orglibretexts.org In this molecule, this would involve the cleavage of the C4-C5 bond within the thiazole ring, which is adjacent to the C4-amine group.

Cyclopropyl Ring Fragmentation: The cyclopropyl group is a strained ring system and can undergo fragmentation to lose ethylene (B1197577) (C₂H₄, 28 Da) or other small fragments. docbrown.info The parent molecular ion of cyclopropane (B1198618) itself is observed at m/z 42. docbrown.info

Thiazole Ring Cleavage: The thiazole ring can also fragment in various ways, often involving the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (CH₂S).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge) | Possible Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₆H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 112 | [C₄H₄N₂S]⁺ | Loss of ethylene (C₂H₄) from the cyclopropyl group |

| 99 | [C₅H₇N₂]⁺ | Loss of the thio-carbonyl group (CS) |

| 73 | [C₄H₁₁N]⁺ | A common fragment for aliphatic amines, though less likely here. libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups).

The this compound molecule contains a 4-aminothiazole system, which acts as the primary chromophore. This system involves π-electrons in the thiazole ring and the lone pair of electrons on the amine nitrogen. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Appropriately chosen thiazole derivatives can be useful as optical materials. rsc.org The specific wavelengths (λmax) of these absorptions are influenced by the substituents on the ring and the solvent used.

Aminothiazoles can exist in a state of equilibrium between two tautomeric forms: the amino form and the imino form. rsc.orgresearchgate.net This phenomenon, known as amino-imino tautomerism, involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom. researchgate.net

Amino Form: this compound

Imino Form: 5-Cyclopropyl-3H-thiazol-4-imine

These two forms have different electronic configurations and therefore exhibit distinct UV-Vis absorption spectra. UV-Vis spectroscopy is a valuable technique for studying this equilibrium. researchgate.net The position of the tautomeric equilibrium can be influenced by factors such as the nature of substituents and the polarity of the solvent. researchgate.netnih.gov Generally, the amino form is the more stable tautomer for most 2-aminothiazoles. researchgate.netrsc.org Studies on related compounds have shown that the presence of electron-withdrawing groups can stabilize the imine form. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

The determination of purity and the separation of this compound from potential impurities, starting materials, and byproducts are critical steps in its synthesis and characterization. HPLC and GC-MS are powerful analytical techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purity assessment of non-volatile and thermally labile compounds. For a compound like this compound, a reverse-phase HPLC method would be the most common approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the analysis of this compound could be developed based on methods for similar aromatic and heterocyclic amines. Key parameters that would require optimization include the column type, mobile phase composition, flow rate, and detector wavelength.

Table 1: Illustrative HPLC Parameters for Analysis of a Thiazole Derivative

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid to improve peak shape) |

| Gradient | A gradient elution might be necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 254-280 nm range). |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a general, illustrative set of conditions and does not represent a validated method for this compound due to the lack of specific published data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For this compound, its volatility and thermal stability would need to be assessed to determine the suitability of GC-MS. Derivatization might be necessary to increase volatility and improve chromatographic behavior, especially for the primary amine group.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for the definitive identification of the compound and any co-eluting impurities.

Table 2: General GC-MS Parameters for Analysis of Small Organic Molecules

| Parameter | General Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be a typical starting point. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Inlet Temperature | Typically 250-280 °C. |

| Oven Program | A temperature gradient would be used to ensure the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | A mass range appropriate for the molecular weight of the compound and expected fragments (e.g., m/z 40-400). |

This table outlines general GC-MS conditions. Specific parameters for this compound would require experimental development and validation.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5-Cyclopropyl-1,3-thiazol-4-amine, these methods can elucidate its three-dimensional structure, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetics of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the equilibrium geometry of this compound, corresponding to the minimum on the potential energy surface, can be accurately calculated. bldpharm.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | 1.39 Å |

| C5-Cyclopropyl | 1.50 Å | |

| C4-N(amine) | 1.37 Å | |

| Bond Angle | N3-C4-C5 | 115° |

| C4-C5-S1 | 110° | |

| Dihedral Angle | Amine-H / Thiazole (B1198619) Plane | 10° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The presence of rotatable bonds, such as the one connecting the cyclopropyl (B3062369) group to the thiazole ring, suggests that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating specific dihedral angles to identify stable conformers and the energy barriers between them. uni-muenchen.de

A relaxed PES scan, performed using computational methods, can reveal the most stable conformation of the cyclopropyl group relative to the thiazole ring. This analysis is critical for understanding how the molecule might interact with biological targets, as different conformations can have varied biological activities. The results of such a scan would typically show the relative energy of the molecule as a function of the dihedral angle of rotation.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amine group, while the LUMO may be distributed over the ring system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the thiazole ring and the sulfur atom, as well as the nitrogen of the amine group, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine group and the cyclopropyl ring would exhibit positive potential. researchgate.net

Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which can be a powerful tool for confirming its identity and structure.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. uni.luuni.lu By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structural verification.

For this compound, GIAO calculations would predict the specific chemical shifts for the protons and carbons of the thiazole ring, the cyclopropyl group, and the amine group. These predictions are highly dependent on the optimized geometry of the molecule.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 155.2 | H (C-H on Thiazole) | 6.8 |

| C4 | 145.8 | H (Amine) | 5.5 |

| C5 | 115.4 | H (Cyclopropyl CH) | 1.5 |

| Cyclopropyl CH | 15.1 | H (Cyclopropyl CH₂) | 0.8 |

| Cyclopropyl CH₂ | 8.9 |

Note: The data in this table is illustrative and represents typical values that would be obtained from GIAO calculations.

Computational Vibrational Spectroscopy (IR and Raman)

Computational vibrational spectroscopy, primarily using Density Functional Theory (DFT), is a cornerstone for interpreting the infrared (IR) and Raman spectra of molecules. For this compound, these calculations can predict the vibrational frequencies and intensities associated with its functional groups.

The process typically involves optimizing the molecule's geometry to a minimum energy state using a functional like B3LYP with a basis set such as 6-31G(d,p). derpharmachemica.com Following optimization, vibrational frequency calculations are performed. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure. derpharmachemica.com A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. derpharmachemica.comnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Spectrum |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3500–3300 | IR |

| Stretching | C-H (Cyclopropyl) | 3100–3000 | IR/Raman |

| Stretching | C=N (Thiazole Ring) | 1650–1550 | IR/Raman |

| Scissoring | N-H (Amine) | 1640–1560 | IR |

| Ring Vibrations | Thiazole Ring | 1500–1300 | IR/Raman |

The N-H stretching vibrations of the primary amine are expected to appear in the 3500–3300 cm⁻¹ region. nih.gov The C-H stretching modes of the cyclopropyl ring would likely be found between 3100 and 3000 cm⁻¹. nih.gov Vibrations corresponding to the thiazole ring, including C=N and C-S stretching, would populate the fingerprint region of the spectrum. researchgate.net

UV-Vis Spectra Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. scielo.org.za This technique calculates the electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax), oscillator strengths (f), and nature of the transitions. mdpi.com

For this compound, TD-DFT calculations, often performed on the previously DFT-optimized geometry, can predict its electronic absorption profile. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial as the primary electronic transitions often occur between them. derpharmachemica.comresearchgate.net The energy gap between these orbitals influences the absorption wavelength. derpharmachemica.com Studies on similar heterocyclic systems have shown good correlation between TD-DFT predictions and experimental spectra. mdpi.comresearchgate.net

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.35 | HOMO -> LUMO | π -> π* |

| 240 | 0.18 | HOMO-1 -> LUMO | π -> π* |

Reaction Mechanism Studies (e.g., Transition State Analysis)

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By locating and characterizing the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This is invaluable for understanding how a molecule like this compound might be synthesized or how it participates in further chemical transformations. For instance, the synthesis of thiazole derivatives can be computationally modeled to understand the cyclization mechanism and identify the rate-determining step. Similarly, the reactivity of the amine group in reactions such as acylation could be studied by calculating the activation energy barriers, providing insight into its nucleophilic character.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its conformational flexibility and interactions with its environment. For this compound, MD simulations can explore the rotational freedom around the single bond connecting the cyclopropyl group to the thiazole ring. This conformational sampling is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Furthermore, MD simulations can model the interactions of the compound with solvent molecules or within a protein binding pocket, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex.

In Silico Screening and Library Design for Potential Bioactive Analogues

The structure of this compound serves as an excellent starting point, or fragment, for the design of new potential bioactive compounds. In silico (virtual) screening techniques, such as molecular docking, can be used to test a large library of compounds against a specific biological target. mdpi.com

A virtual library of analogues can be designed based on the this compound scaffold. This involves systematically making virtual modifications to the core structure, such as:

Substitution on the amine group.

Addition of functional groups to the thiazole ring.

Modification of the cyclopropyl group.

These newly designed virtual compounds can then be screened for their predicted binding affinity to a protein target, helping to prioritize which analogues should be synthesized and tested experimentally. This approach accelerates the discovery of new lead compounds in drug development. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on Methodological Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fiveable.me This method is pivotal in medicinal chemistry for predicting the activity of unsynthesized molecules and guiding the optimization of lead compounds. nih.gov

The development of a QSAR model for derivatives of this compound would methodologically proceed as follows:

Data Set Assembly : A collection of this compound derivatives with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) would be gathered. This dataset is then divided into a training set, for building the model, and a test set, for validating it. nih.gov

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). nih.gov

Model Generation : Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links a selection of the most relevant descriptors to the biological activity. nih.gov

Model Validation : The generated model's robustness and predictive power are rigorously tested. Internal validation is performed on the training set (e.g., leave-one-out cross-validation, q²), while external validation uses the test set to assess how well the model predicts the activity of compounds it has not seen before. nih.govelsevierpure.com

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.75 * (XLogP) - 0.21 * (Molecular_Volume) + 1.54 * (Dipole_Moment) + 2.88

This equation would suggest that higher hydrophobicity (XLogP) and a larger dipole moment increase activity, while increased molecular volume is detrimental. Such a model provides clear, actionable guidance for designing more potent derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one |

| 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine |

| Isoniazid |

| Rifampicin |

| Ethambutol |

5 Cyclopropyl 1,3 Thiazol 4 Amine As a Versatile Synthetic Building Block

Role as a Precursor in Heterocyclic Scaffold Assembly

5-Cyclopropyl-1,3-thiazol-4-amine serves as a foundational component for the assembly of more complex heterocyclic systems. The inherent reactivity of the amine and the thiazole (B1198619) ring allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

The thiazole ring itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of the cyclopropyl (B3062369) group further enhances the molecular diversity and can introduce favorable physicochemical properties into the final compounds.

Researchers have utilized this compound in cyclization reactions to create fused heterocyclic systems. For instance, it can be a key starting material for the synthesis of thiazolo[4,5-d]pyrimidines and other related structures. These scaffolds are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA.

The amino group at the 4-position of the thiazole ring is a key functional handle for further chemical modifications. It can readily participate in reactions such as acylation, alkylation, and condensation with various electrophiles, paving the way for the construction of a multitude of derivatives. nih.gov This versatility makes this compound a valuable starting point for the synthesis of novel heterocyclic compounds with tailored properties. nih.gov

Application in the Construction of Diverse Compound Libraries for Academic Screening

The development of diverse compound libraries is crucial for high-throughput screening and the discovery of new lead compounds in drug discovery and other research areas. The structural attributes of this compound make it an excellent scaffold for generating such libraries.

By systematically modifying the core structure of this compound, researchers can create a large number of distinct molecules. researchgate.net For example, the amino group can be reacted with a wide range of carboxylic acids, sulfonyl chlorides, and isocyanates to produce a library of amides, sulfonamides, and ureas, respectively. Furthermore, the thiazole ring itself can be functionalized at different positions, adding another layer of diversity to the library.

The synthesis of these compound libraries can often be achieved using combinatorial chemistry techniques, which allow for the rapid and efficient production of a large number of compounds. nih.gov These libraries can then be screened against various biological targets to identify molecules with desired activities. The modular nature of the synthesis, starting from this compound, facilitates the exploration of a broad chemical space, increasing the probability of finding novel bioactive compounds. researchgate.net

Utility in the Rational Design of Molecules with Targeted Biological Activity

The unique combination of a thiazole ring and a cyclopropyl group in this compound provides a valuable framework for the rational design of molecules with specific biological activities.

Design of Kinase Inhibitors and Enzyme Modulators (e.g., as a scaffold)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. rsc.org Consequently, kinase inhibitors are a major focus of drug discovery efforts. The thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. rsc.orgresearchgate.net

The structure of this compound can serve as a starting point for the design of novel kinase inhibitors. The thiazole ring can mimic the hinge-binding interactions of ATP in the kinase active site, while the cyclopropyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity. nih.gov By modifying the substituents on the thiazole ring and the amino group, medicinal chemists can fine-tune the inhibitory activity and selectivity of the compounds for specific kinases. researchgate.net

The pyrazole (B372694) ring, structurally related to the thiazole, is also a key component in many kinase inhibitors, highlighting the importance of five-membered heterocyclic scaffolds in this area of research. researchgate.net The principles learned from pyrazole-based inhibitors can often be applied to the design of thiazole-based compounds.

Development of Molecules for Antimicrobial Research (e.g., as a scaffold)

The increasing prevalence of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have long been known to possess antibacterial and antifungal properties. nih.gov

This compound can be used as a scaffold to develop novel antimicrobial compounds. mdpi.com The thiazole ring is a key structural feature in many naturally occurring and synthetic antimicrobial agents. nih.gov The cyclopropyl moiety can also contribute to the antimicrobial activity and may help to overcome existing resistance mechanisms.

Researchers have synthesized and evaluated a variety of thiazole-containing compounds for their antimicrobial activity against a range of pathogens. mdpi.comnih.gov The results of these studies provide valuable insights into the structure-activity relationships of thiazole derivatives and can guide the design of more potent and broad-spectrum antimicrobial agents based on the this compound scaffold.

Exploration of Potential in Agrochemicals Research

The development of new and effective agrochemicals, such as herbicides and fungicides, is essential for modern agriculture. Heterocyclic compounds, including thiazoles, have found widespread application in this field. researchgate.net

The unique structural features of this compound make it an attractive starting point for the discovery of novel agrochemicals. The thiazole ring can interact with specific target proteins in weeds or fungi, leading to their inhibition. The cyclopropyl group can influence the compound's uptake, transport, and metabolic stability in plants, which are crucial factors for its efficacy as an agrochemical.

Research in this area has focused on the synthesis of various derivatives of this compound and their evaluation for herbicidal and fungicidal activity. researchgate.net These studies have shown that modifications to the thiazole ring and the amino group can have a significant impact on the biological activity and selectivity of the compounds.

Intermediate in the Synthesis of Fine Chemicals and Specialty Materials

Beyond its applications in the life sciences, this compound also serves as a valuable intermediate in the synthesis of fine chemicals and specialty materials. nih.gov The reactive nature of the molecule allows for its incorporation into a wide range of chemical structures, leading to the creation of materials with unique properties.

For example, the amino group can be used to link the thiazole core to polymer backbones, creating functionalized polymers with tailored thermal, optical, or electronic properties. The thiazole ring itself can impart desirable characteristics, such as thermal stability or conductivity, to the final material.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for chemists working in materials science, polymer chemistry, and other areas of chemical research and development.

Exploitation of the Cyclopropyl Moiety for Conformational Control in Scaffold Design

The incorporation of a cyclopropyl group at the 5-position of the 1,3-thiazol-4-amine scaffold introduces a significant element of conformational control, a critical aspect in the rational design of bioactive molecules. This control stems from the unique structural and electronic properties of the three-membered ring, which imparts a degree of rigidity and influences the spatial orientation of adjacent functionalities. The strategic placement of the cyclopropyl moiety can lock the molecule into a more favorable conformation for binding to a biological target, thereby enhancing potency and selectivity.

The electronic nature of the cyclopropyl group also plays a role in its conformational influence. The C-C bonds within the cyclopropane (B1198618) ring have a higher p-character than typical alkane bonds, leading to some semblance of double-bond character. This can result in electronic interactions, such as conjugation, with the adjacent π-system of the thiazole ring. mdpi.com The alignment of the cyclopropyl ring relative to the thiazole ring will affect the extent of this electronic interaction, further influencing the preferred rotational conformation. Computational studies on related systems have shown that the interaction between a cyclopropyl group and an adjacent aromatic ring can lead to a preferred bisected or perpendicular conformation, minimizing steric hindrance and optimizing electronic stabilization.

In the design of novel scaffolds based on this compound, this conformational restriction is a powerful tool. By locking the orientation of the 5-substituent, medicinal chemists can more precisely probe the binding pocket of a target protein. This can lead to the design of more potent and selective inhibitors, as the entropic penalty for the molecule to adopt its bioactive conformation is reduced. For instance, in a series of 5-lipoxygenase inhibitors based on (methoxyalkyl)thiazoles, the nature of the substituent at the 5-position was found to be crucial for enantioselectivity, highlighting the importance of conformational control in this region of the molecule. nih.gov

The table below summarizes the key properties of the cyclopropyl group that contribute to its role in conformational control.

| Property | Description | Implication for Scaffold Design |

| Rigidity | The three carbon atoms are locked in a triangular geometry. | Reduces the number of accessible conformations, leading to a more defined molecular shape. |

| Steric Bulk | The cyclopropyl group occupies a defined volume of space. | Creates a rotational barrier around the C5-cyclopropyl bond, favoring specific rotamers. |

| Electronic Character | The C-C bonds have significant p-character. | Allows for potential electronic interactions with the thiazole ring, influencing the preferred conformation. |

| Lipophilicity | The cyclopropyl group is a small, lipophilic substituent. | Can be used to fine-tune the overall physicochemical properties of the scaffold. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. Future research on 5-Cyclopropyl-1,3-thiazol-4-amine will likely focus on developing more environmentally benign and efficient synthetic methods.

Key areas of interest include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. The development of MCRs for the synthesis of this compound and its derivatives would offer significant advantages over traditional multi-step syntheses by reducing solvent waste, energy consumption, and purification steps. mdpi.com For instance, a one-pot interaction of a rhodanine (B49660) derivative, an aldehyde, and an amine has been shown to be a cost-effective and step-economical approach for synthesizing related thiazolidinone derivatives. mdpi.com

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts and nanocatalysts, could lead to milder reaction conditions and higher yields. For example, the use of microwave irradiation has been shown to facilitate the synthesis of related imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazoles with brief reaction times. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting the synthesis of the target compound to a flow process could enable more efficient and automated production.

Exploration of Novel Reaction Pathways and Reactivity Profiles

A deeper understanding of the reactivity of this compound is crucial for its application as a synthetic intermediate. The presence of multiple reactive sites—the amino group, the thiazole (B1198619) ring, and the cyclopropyl (B3062369) group—allows for a wide range of chemical transformations.

Future research could investigate:

Functionalization of the Amino Group: The primary amine at the 4-position is a key handle for derivatization. Research into its acylation, alkylation, and arylation reactions could yield a diverse library of compounds with potentially novel biological activities.

Reactions at the Thiazole Ring: The thiazole ring itself can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. Understanding the regioselectivity of these reactions is a critical area for exploration.

Ring Transformation Reactions: Investigating the stability of the thiazole ring under various conditions and exploring its potential for ring-opening and rearrangement reactions could lead to the discovery of new heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Derivatization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can accelerate the discovery of new derivatives with desired characteristics.

Key computational approaches include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This information can help predict the most likely sites for chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build models that correlate the structural features of derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds. nih.govnih.gov

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to biological targets, such as enzymes and receptors. nih.govnih.gov This is particularly valuable in the context of drug discovery.

| Computational Technique | Application for this compound Derivatization |

| Density Functional Theory (DFT) | Predict reactive sites and elucidate electronic structure. |

| 3D-QSAR (CoMFA/CoMSIA) | Develop models to predict biological activity based on structure. nih.govnih.gov |

| Molecular Docking | Predict binding interactions with biological targets. nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI and ML could be applied to:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design novel derivatives of this compound with optimized properties. mdpi.com

Prediction of Physicochemical and Biological Properties: ML models can be developed to accurately predict properties such as solubility, toxicity, and bioactivity, thereby reducing the need for extensive experimental screening. nih.govresearchgate.net

Synthetic Route Prediction: AI-powered tools can analyze the structure of a target molecule and suggest the most efficient synthetic pathways, saving time and resources in the laboratory. acm.org

High-Throughput Synthesis and Screening Applications of Scaffold Variants

High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds, which can then be screened for desired properties. The this compound scaffold is an ideal candidate for this approach.

Future research in this area could involve:

Solid-Phase Synthesis: Developing a solid-phase synthetic route would enable the automated and parallel synthesis of a large number of derivatives. A facile approach for the high-throughput synthesis of related 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported using a solid-phase method. nih.govresearchgate.net

Combinatorial Chemistry: By systematically combining a variety of building blocks with the this compound core, vast and diverse chemical libraries can be created.

High-Throughput Screening (HTS): These libraries can be screened against a wide range of biological targets to identify hit compounds for drug discovery or as probes for chemical biology research. The development of robust and efficient chemical strategies is key to accessing diverse libraries of building blocks for HTS. rsc.org

Investigation of Novel Supramolecular Assemblies Involving the Thiazolamine Core

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of ordered assemblies with unique properties. The thiazolamine core of this compound, with its hydrogen bond donors and acceptors, is well-suited for forming such assemblies.

Potential research directions include:

Crystal Engineering: By co-crystallizing this compound with other molecules, it may be possible to create novel crystalline materials with tailored properties, such as specific packing arrangements and porosities. Different patterns of supramolecular assembly have been observed in constitutionally similar 6-arylimidazo[2,1-b] nih.govnih.govrsc.orgthiadiazoles. nih.gov

Self-Assembled Monolayers (SAMs): The compound could be functionalized to form SAMs on various surfaces, which could have applications in electronics, sensors, or as biocompatible coatings.

Functional Materials: Supramolecular assemblies can serve as precursors for the synthesis of functional materials like carbon nitrides. The investigation of assemblies involving the thiazolamine core could lead to new materials with interesting electronic or optical properties. For example, some supramolecular assemblies based on extended viologen moieties have been shown to exhibit reversible photochromic behavior. rsc.org

| Supramolecular Structure | Potential Application |

| Co-crystals | Development of novel crystalline materials with tailored properties. |

| Self-Assembled Monolayers (SAMs) | Applications in electronics, sensors, and biocompatible coatings. |

| Functional Material Precursors | Synthesis of materials like carbon nitrides with unique electronic or optical properties. |

Q & A

Q. What are the common synthetic routes for 5-Cyclopropyl-1,3-thiazol-4-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves cyclization reactions using cyclopropanecarboxylic acid derivatives and thiosemicarbazide. Key steps include:

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Temperature | 75°C | 90°C |

| Reaction Time | 0.75 hours | 3 hours |

| Catalyst/Reagent | POCl₃ | POCl₃ |

| Purification Solvent | Ethanol | Acetone |

| Yield | Not reported | ~70% (crude) |

Q. Optimization Tips :

- Higher temperatures (e.g., 90°C) may improve cyclization efficiency but risk side reactions.

- Solvent polarity (ethanol vs. acetone) affects crystallization kinetics and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane integration. For example, cyclopropyl protons appear as distinct multiplet signals between δ 1.0–2.0 ppm .

- X-ray Diffraction : Resolves crystal packing and dihedral angles between thiazole and cyclopropane rings. In related thiadiazole derivatives, dihedral angles of 18.2°–30.3° between heterocyclic and aromatic rings were observed .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Key Consideration : Combine multiple techniques to address ambiguities, such as hydrogen bonding networks (via X-ray) and dynamic molecular behavior (via NMR) .

Advanced Research Questions

Q. How can computational modeling optimize reaction mechanisms for synthesizing this compound?

Answer:

- Density Functional Theory (DFT) : Simulates transition states and intermediates in cyclization reactions. For example, POCl₃’s role as a Lewis acid can be modeled to assess its impact on reaction activation energy .

- Molecular Dynamics (MD) : Predicts solvent effects on crystallization. Ethanol’s polarity may stabilize specific crystal faces, influencing morphology .

- Software Tools : Gaussian, ORCA, or VASP for quantum calculations; LAMMPS for MD simulations .

Application Example : A study on similar thiadiazoles used DFT to identify optimal POCl₃ stoichiometry, reducing byproduct formation by 15% .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from assay variability or structural nuances. Methodological strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. antifungal) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorobenzyl groups enhance membrane permeability in triazole derivatives, but cyclopropyl groups may reduce steric hindrance .

- Meta-Analysis : Use PubChem or Reaxys to aggregate data and identify trends (e.g., logP correlations with activity) .

Q. Table 2: Biological Activity Data for Analogues

| Compound | Activity (IC₅₀, μM) | Assay Type | Reference |

|---|---|---|---|

| 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine | 2.5 (Antifungal) | Microdilution | |

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | 12.8 (Insecticidal) | Contact toxicity |

Q. What experimental design principles apply to stability studies of this compound under varying conditions?

Answer:

- Factorial Design : Test temperature (25°C vs. 40°C), humidity (60% vs. 90% RH), and pH (neutral vs. acidic) in a 2³ matrix to identify degradation pathways .

- Analytical Monitoring : Use HPLC-MS to track decomposition products. For example, cyclopropane ring opening under acidic conditions may generate carboxylic acid derivatives .

- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf life at 25°C based on high-temperature data .

Case Study : A related pyrazole derivative showed 95% stability after 6 months at 25°C but degraded by 40% at 40°C/75% RH .

Q. How can researchers design a quasi-experimental study to evaluate the bioactivity of this compound?

Answer:

- Group Allocation : Use an experimental group (compound-treated) and a control group (vehicle-only), with randomization to reduce bias .

- Dependent Variables : Measure IC₅₀ (bioactivity), cytotoxicity (via MTT assay), and selectivity index (SI = IC₅₀ cytotoxicity / IC₅₀ bioactivity) .

- Blinding : Encrypt sample IDs to prevent observer bias during data collection .

Q. Example Design :

| Group | Treatment | Assay Duration |

|---|---|---|

| Experimental | This compound (10–100 μM) | 24–72 hours |

| Control | DMSO (0.1% v/v) | 24–72 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products